Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a pyrrolidine ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate typically involves the difluoromethylation of a pyrrolidine precursor. One common method includes the use of difluoromethylating agents such as difluorocarbene or difluoromethyl sulfone. The reaction conditions often require the presence of a base, such as potassium hydroxide, and a solvent like acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. It may act by inhibiting enzymes or interacting with receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties.
Biological Activity
Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
This compound belongs to a class of pyrrolidine derivatives. The presence of difluoromethyl and methyl groups in its structure enhances its lipophilicity and may influence its interaction with biological targets. The carboxylate functional group is crucial for the compound's reactivity and binding capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It may interact with receptors, altering signaling pathways that affect physiological responses.
Antiviral and Anticancer Properties
Recent studies indicate that this compound serves as an intermediate in the synthesis of pharmaceuticals targeting viral infections and cancer. Its derivatives have shown promising results in inhibiting viral replication and tumor growth in vitro.
Enzyme Interaction Studies
Research has demonstrated that this compound can selectively inhibit certain kinases, which play critical roles in cell signaling and proliferation. For instance, studies on related pyrrolidine compounds have shown that modifications at specific positions can enhance selectivity and potency against target kinases, suggesting a similar potential for this compound.
Case Studies
- Inhibition of DYRK2 Kinase : In a study focusing on DYRK2, a kinase involved in various cellular processes, compounds structurally related to this compound demonstrated significant inhibitory effects. The selectivity for DYRK2 over other kinases was notable, indicating potential therapeutic applications in cancer treatment .
- Antimicrobial Activity : A high-throughput screening of related compounds against Mycobacterium tuberculosis revealed that certain derivatives exhibited strong antimicrobial activity. These findings suggest that this compound could be further developed as an anti-tuberculosis agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can lead to significant changes in activity:
Compound Variation | Biological Activity | Notes |
---|---|---|
Difluoromethyl vs. Methyl | Increased lipophilicity | Enhances membrane permeability |
Carboxylate Group | Essential for enzyme binding | Facilitates interactions with active sites |
Chirality of Pyrrolidine | Affects potency | Different stereoisomers show varied inhibition profiles |
Properties
IUPAC Name |
ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-3-14-7(13)6-4-12-5-9(6,2)8(10)11/h6,8,12H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLGFEFWVGZJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1(C)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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